5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-7(6(2)15-13-5)3-4-8-11-12-9(10)14-8/h3-4H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGPVEUIWGAYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677746 | |
| Record name | 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-76-7 | |
| Record name | 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-oxadiazol-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural and Crystallographic Properties The phenyl and 4-methylphenyl derivatives (Table 1) exhibit planar 1,3,4-oxadiazole cores stabilized by N–H⋯N hydrogen bonds, forming layered or 3D networks . The target compound’s ethyl-linked isoxazole group likely disrupts this planarity, reducing crystallinity compared to simpler aryl-substituted analogs.
Physicochemical Properties Solubility: Pyridine-2-yl and trimethoxyphenyl derivatives show improved aqueous solubility due to polar substituents (pyridine’s nitrogen, methoxy’s oxygen) . In contrast, the target compound’s hydrophobic isoxazole group may lower solubility, necessitating formulation adjustments for bioavailability.
Biological Activity
- Pyridine-2-yl derivatives demonstrated antimicrobial activity, attributed to hydrogen bonding with bacterial enzymes . The target compound’s isoxazole group, common in agrochemicals, may confer pesticidal or anti-inflammatory properties, though this remains speculative without direct data.
- Trimethoxyphenyl analogs exhibit anticancer activity via tubulin inhibition, a mechanism linked to methoxy groups’ spatial arrangement . The target compound lacks these groups, suggesting divergent biological targets.
Drug-Likeness All analogs in Table 1 comply with Lipinski’s rule (molecular weight <500, logP <5, ≤5 H-bond donors/acceptors) .
Biological Activity
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 196.22 g/mol
The structure features an oxadiazole ring which is known for its diverse biological activities, including anticancer effects.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, particularly in cancer therapy. The specific biological activities of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine include:
- Antitumor Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that derivatives of oxadiazoles showed promising activity against leukemia and breast cancer cell lines. The compound was tested against human childhood and adult T acute lymphoblastic leukemia (CEM-13), showing GI values at sub-micromolar concentrations .
- Another investigation reported that the compound induced apoptosis in MCF-7 breast cancer cells through activation of p53 pathways and caspase cleavage .
-
Mechanism of Action :
- The mechanism by which 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific cellular pathways that regulate cell proliferation and apoptosis. Molecular docking studies suggest strong hydrophobic interactions with target proteins analogous to established drugs like Tamoxifen .
Comparative Biological Activity Table
| Compound Name | IC (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine | 6.26 ± 0.33 | HCC827 | Apoptosis induction |
| Doxorubicin | 0.45 | MCF-7 | DNA intercalation |
| Compound A (Oxadiazole derivative) | 10.38 | U937 | Cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?
The synthesis typically involves cyclization of hydrazide precursors with phosphoryl chloride (POCl₃) or other dehydrating agents. For example, analogous 1,3,4-oxadiazol-2-amines are synthesized via refluxing thiosemicarbazides with POCl₃ at 90°C, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . Characterization employs FT-IR (to confirm N-H stretching in amines and oxadiazole rings), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular ion peaks). Crystallographic validation (e.g., single-crystal X-ray diffraction) is critical for resolving structural ambiguities, as demonstrated for related oxadiazoles .
Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or enzyme-inhibitory potential?
Standard protocols include:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme inhibition : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition assays using Ellman’s method, with donepezil as a positive control .
- Antioxidant activity : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .
Results should be benchmarked against known standards (e.g., ascorbic acid for antioxidants) and analyzed statistically (ANOVA, p < 0.05).
Q. What spectroscopic and chromatographic techniques are essential for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Elemental analysis : Matching calculated vs. observed C, H, N percentages (deviation < ±0.4% indicates high purity) .
- Melting point : Sharp, reproducible values confirm crystallinity and absence of solvates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry of POCl₃ to identify optimal parameters .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
- Green chemistry : Replace POCl₃ with polymer-supported reagents (e.g., polystyrene-bound sulfonyl chlorides) to reduce waste .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Re-test activity at multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
- Structural analogs : Compare activity with derivatives (e.g., replacing the oxazole moiety with thiazole) to isolate pharmacophoric groups .
- Molecular dynamics : Simulate ligand-receptor interactions to explain potency variations (e.g., binding affinity differences due to substituent bulkiness) .
Q. What methodologies are recommended for studying the environmental fate of this compound?
- Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV light, with LC-MS monitoring of degradation products .
- Bioaccumulation : Use partition coefficients (logP) to predict lipid solubility and potential accumulation in aquatic organisms .
- Toxicity profiling : Daphnia magna or zebrafish embryo assays to assess acute/chronic ecotoxicity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- X-ray diffraction : Determine bond lengths/angles (e.g., oxadiazole ring planarity) and hydrogen-bonding networks (N–H⋯N interactions) .
- Comparative analysis : Overlay experimental structures with DFT-optimized models to validate computational accuracy .
Methodological Frameworks
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic properties (Hammett σ constants) with enzymatic IC₅₀ values .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in AChE/BChE active sites, focusing on π-π stacking with aromatic residues .
Q. How should researchers validate the reproducibility of synthetic protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
